

# 2-Chloro-6-(trifluoromethyl)pyridine chemical structure and CAS number

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## Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1580974

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An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

## Introduction: A Cornerstone Fluorinated Building Block

In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical industries, fluorinated heterocyclic compounds have become indispensable tools.<sup>[1]</sup> The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF<sub>3</sub>) group, into organic molecules can profoundly enhance their physicochemical and biological properties.<sup>[2]</sup> Among these, **2-Chloro-6-(trifluoromethyl)pyridine** stands out as a pivotal intermediate, valued for its unique electronic properties and versatile reactivity.

The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly modulates the reactivity of the pyridine ring, while the chlorine atom at the ortho-position serves as an excellent leaving group for nucleophilic substitution reactions.<sup>[3]</sup> This combination makes **2-Chloro-6-(trifluoromethyl)pyridine** a highly sought-after precursor for creating complex molecules with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.<sup>[1][2]</sup> This guide, prepared for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and handling protocols.

## Chemical Identity and Core Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Chloro-6-(trifluoromethyl)pyridine** are summarized below.

Chemical Structure:

- SMILES: FC(F)(F)c1cccc(Cl)n1[\[4\]](#)
- InChI Key: ADVQMCQMDHBTHJ-UHFFFAOYSA-N[\[4\]](#)

The structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C6 position with a trifluoromethyl group.

Table 1: Key Identifiers and Physicochemical Properties

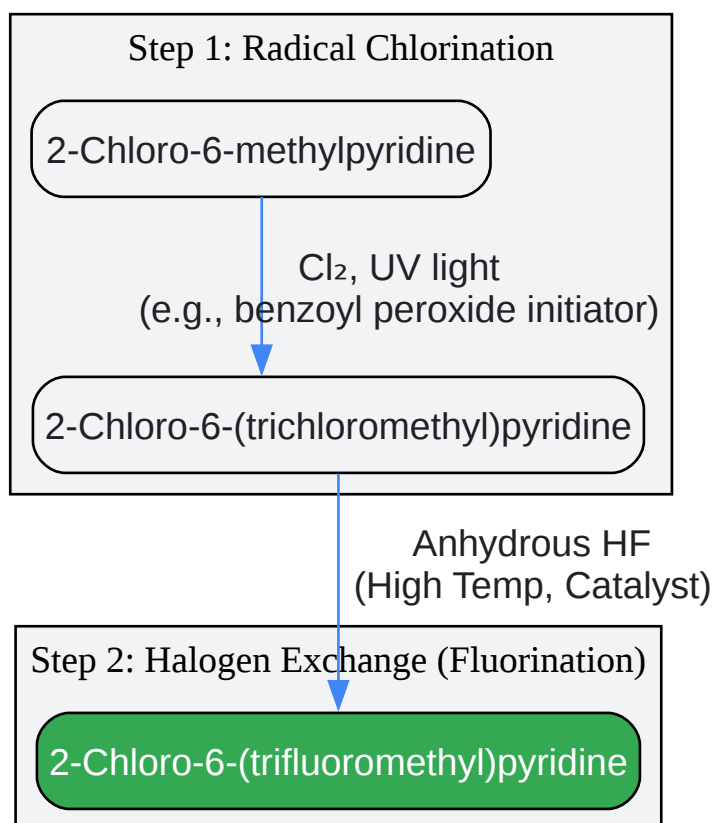
Property	Value	Reference(s)
CAS Number	39890-95-4	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine	<a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>3</sub> N	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	181.54 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to off-white liquid or solid	<a href="#">[5]</a> <a href="#">[7]</a>
Melting Point	32-36 °C	<a href="#">[4]</a>
Boiling Point	60-62 °C @ 8 mmHg	<a href="#">[5]</a>
Density	~1.416 g/cm <sup>3</sup> at 25 °C	<a href="#">[5]</a>
Flash Point	78 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Insoluble in water	<a href="#">[5]</a>

# The Chemistry of 2-Chloro-6-(trifluoromethyl)pyridine

## Synthesis Pathways: From Picoline to a High-Value Intermediate

The industrial production of **2-Chloro-6-(trifluoromethyl)pyridine** predominantly relies on a robust, multi-step process starting from picoline derivatives. The most established route involves the free-radical chlorination of a methyl group, followed by a halogen exchange (Halex) reaction.

**Causality in Synthesis:** The choice of this pathway is driven by the high reactivity of the methyl group's benzylic protons towards radical chlorination and the thermodynamic favorability of replacing C-Cl bonds with stronger C-F bonds using a fluorinating agent like anhydrous hydrogen fluoride (HF).<sup>[2]</sup> The high temperatures and catalysts used in the fluorination step are necessary to overcome the activation energy for this exchange.



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Caption: Industrial synthesis workflow for **2-Chloro-6-(trifluoromethyl)pyridine**.

Alternative methods, such as simultaneous vapor-phase chlorination and fluorination of picolines or cyclocondensation reactions using trifluoromethyl-containing building blocks, also exist and offer different advantages in terms of scalability and substrate scope.<sup>[8][9]</sup>

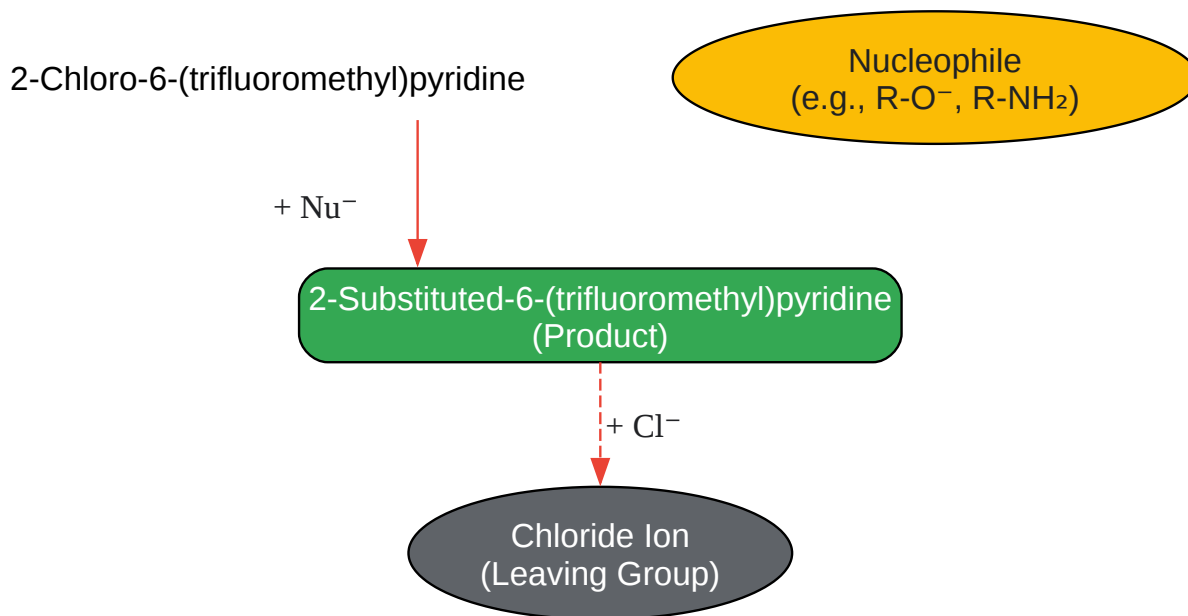
## Reactivity and Mechanistic Insights

The synthetic utility of **2-Chloro-6-(trifluoromethyl)pyridine** stems from its distinct reactivity profile, dominated by the lability of the C2-chlorine atom towards nucleophilic aromatic substitution (S<sub>N</sub>A<sub>r</sub>).

Mechanistic Drivers:

- **Electron Deficiency:** The electron-withdrawing nature of both the pyridine nitrogen and the potent trifluoromethyl group at C6 makes the ring electron-deficient. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
- **Leaving Group Stability:** The chloride ion (Cl<sup>-</sup>) is an excellent leaving group, facilitating the substitution reaction's progress after the initial nucleophilic attack.

This predictable reactivity allows for the facile introduction of a wide array of functional groups (e.g., -OR, -SR, -NR<sub>2</sub>) at the C2 position, making it a versatile scaffold for building molecular complexity.



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Caption: General schematic for Nucleophilic Aromatic Substitution.

## Key Applications in Research and Development

The unique properties conferred by the trifluoromethylpyridine moiety have cemented its role in several high-value R&D sectors.

### Agrochemicals

This compound is a cornerstone intermediate in the synthesis of modern pesticides.<sup>[2]</sup> The trifluoromethyl group often enhances the lipophilicity of the final active ingredient, improving its penetration through plant cuticles or insect exoskeletons.<sup>[2]</sup> Furthermore, it can block sites of metabolic degradation, leading to longer-lasting efficacy and lower required application rates.<sup>[2]</sup> Derivatives of **2-Chloro-6-(trifluoromethyl)pyridine** are found in herbicides, insecticides, fungicides, and nematicides.<sup>[3][9][10]</sup>

### Pharmaceutical and Drug Discovery

In medicinal chemistry, the trifluoromethylpyridine scaffold is a "privileged structure."<sup>[1]</sup> Its incorporation into drug candidates can lead to significant improvements in their ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.

- **Metabolic Stability:** The robust C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.
- **Binding Affinity:** The trifluoromethyl group can engage in unique interactions with protein targets, such as hydrogen bonding or dipole interactions, enhancing binding potency.
- **Lipophilicity:** The -CF<sub>3</sub> group increases lipophilicity, which can improve a drug's ability to cross cell membranes.

It serves as a key building block for developing novel therapeutics targeting a wide range of diseases.<sup>[1]</sup>

## Materials Science

The compound's thermal stability and unique electronic properties have generated interest in its use as a monomer or building block for specialty polymers and advanced materials.<sup>[11]</sup> These materials may find applications in electronics or as high-performance coatings.

## Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine

This protocol details a representative nucleophilic aromatic substitution, demonstrating the compound's utility. It is designed as a self-validating system, incorporating in-process checks and purification.

**Objective:** To replace the 2-chloro substituent with a methoxy group.

**Materials:**

- **2-Chloro-6-(trifluoromethyl)pyridine**
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for eluent

Protocol:

- Reaction Setup:
  - In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **2-Chloro-6-(trifluoromethyl)pyridine** (1.0 eq) in anhydrous methanol.
  - Stir the solution at room temperature.
- Reagent Addition:
  - Add sodium methoxide (1.2 eq) portion-wise to the solution. Causality: A slight excess of the nucleophile ensures the reaction goes to completion.
- Reaction Monitoring:
  - Heat the reaction mixture to reflux (approx. 65 °C).
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically higher- $R_f$ , product spot confirms the reaction is proceeding.
- Workup:
  - Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between DCM and water.
- Separate the layers and wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and brine. Causality: The bicarbonate wash neutralizes any unreacted base, and the brine wash removes residual water.
- Purification:
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo.
  - Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.
- Characterization:
  - Combine the pure fractions (identified by TLC) and concentrate to yield 2-Methoxy-6-(trifluoromethyl)pyridine as the final product.
  - Confirm the structure and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Safety, Handling, and Storage

**2-Chloro-6-(trifluoromethyl)pyridine** is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information



Hazard Statement	Description	Reference(s)
H300 / H301	Fatal or Toxic if swallowed	<a href="#">[12]</a>
H312	Harmful in contact with skin	<a href="#">[12]</a>
H315	Causes skin irritation	<a href="#">[12]</a>
H319	Causes serious eye irritation	<a href="#">[12]</a>
H331	Toxic if inhaled	<a href="#">[12]</a>
H335	May cause respiratory irritation	<a href="#">[12]</a>

#### Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[\[12\]](#)
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Handling Practices: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[5\]](#)[\[12\]](#) Keep the container tightly sealed and store in a locked cabinet or area.[\[12\]](#)
- Disposal: Dispose of contents and container to an approved hazardous waste collection point in accordance with local, regional, and national regulations.[\[7\]](#)

## Conclusion

**2-Chloro-6-(trifluoromethyl)pyridine** is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, driven by the synergistic effects of the chloro and trifluoromethyl substituents, provides chemists with a reliable and versatile platform for molecular design. From protecting crops to forming the core of next-generation pharmaceuticals, its impact is significant and widespread. A thorough understanding of its

properties, synthesis, and handling is essential for harnessing its full potential in the laboratory and beyond.

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## References

- 1. nbinnno.com [nbinnno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]
- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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